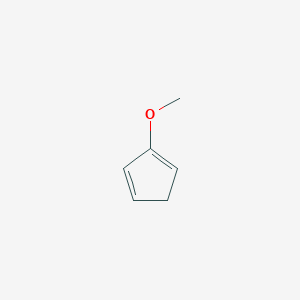

2-Methoxycyclopenta-1,3-diene

Description

Contextual Significance of Substituted Cyclopentadienes in Modern Synthetic Design

Substituted cyclopentadienes are highly valued as versatile intermediates in the construction of complex molecular architectures. Their utility stems from the inherent reactivity of the cyclopentadiene (B3395910) ring, which is pre-organized for participation in crucial carbon-carbon bond-forming reactions.

Cyclopentadiene and its derivatives are renowned for their role as the diene component in the Diels-Alder reaction, a powerful tool for the stereocontrolled synthesis of six-membered rings. wikipedia.orgchemistrysteps.com The substituents on the cyclopentadiene ring play a critical role in dictating the speed and selectivity of these reactions. Electron-donating groups, such as the methoxy (B1213986) group in 2-methoxycyclopenta-1,3-diene, enhance the electron density of the diene system. This increased electron density leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, thereby accelerating the rate of normal-electron-demand Diels-Alder reactions. chemistrysteps.com

Beyond cycloadditions, substituted cyclopentadienes are fundamental ligands in organometallic chemistry. The deprotonation of a cyclopentadiene derivative generates a cyclopentadienyl (B1206354) anion, a crucial component of metallocene and half-sandwich complexes. These metal complexes are widely used as catalysts in a myriad of industrial and academic settings, including polymerization and asymmetric synthesis. The substituents on the cyclopentadienyl ring directly influence the steric and electronic environment of the metal center, allowing for fine-tuning of the catalyst's activity and selectivity.

The strategic incorporation of substituted cyclopentadienes has been instrumental in the total synthesis of numerous natural products and pharmaceutical agents, where the construction of polycyclic systems is often a key challenge. orgsyn.org

Overview of Dienes and Their Unique Reactivity Profiles in Concerted Processes

Dienes, hydrocarbons containing two carbon-carbon double bonds, are classified based on the relative position of these bonds. Conjugated dienes, where the double bonds are separated by a single bond, exhibit unique reactivity, particularly in concerted reactions. These reactions proceed through a single, cyclic transition state where all bond-breaking and bond-forming occur simultaneously, without the formation of any intermediate species. wikipedia.org

The premier example of a concerted reaction involving a diene is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org In this pericyclic process, the four pi-electrons of the conjugated diene react with the two pi-electrons of a second molecule, the dienophile, to form a cyclohexene (B86901) ring. chemistrysteps.commasterorganicchemistry.com A critical requirement for a diene to participate in this reaction is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. Cyclic dienes like cyclopentadiene and its derivatives are permanently locked in this reactive s-cis conformation, which contributes to their exceptionally high reactivity in Diels-Alder reactions. chemistrysteps.comsciforum.net

The reactivity in these processes is largely governed by Frontier Molecular Orbital (FMO) theory. In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. chemistrysteps.com The stereospecificity of the Diels-Alder reaction is another defining characteristic; the stereochemistry of both the diene and the dienophile is faithfully transferred to the product. chemistrysteps.com When cyclic dienes are used, they typically form bridged bicyclic compounds, with a general preference for the endo product due to favorable secondary orbital interactions in the transition state. chemistrysteps.com

Historical Development and Academic Research Trajectory of Cyclopentadiene Derivatives

The journey of cyclopentadiene chemistry began in the late 19th century. In 1886, the pyrolysis of phenol (B47542) was observed to produce a C₁₀H₁₂ hydrocarbon, which was later correctly identified as the dimer of a C₅H₆ hydrocarbon, cyclopentadiene. The structures of these compounds were fully elucidated by the end of the century.

A monumental leap in the utility of cyclopentadiene came in 1928 when Otto Diels and Kurt Alder discovered the reaction that now bears their names. wikipedia.org This discovery, which earned them the Nobel Prize in Chemistry in 1950, transformed cyclopentadiene from a chemical curiosity into a cornerstone of synthetic organic chemistry. wikipedia.org

Another major area of development has been in organometallic chemistry. The discovery and characterization of ferrocene, a "sandwich" compound of two cyclopentadienyl anions and an iron(II) ion, in the 1950s opened the floodgates to the field of metallocene chemistry. This has led to the development of countless cyclopentadienyl-based catalysts that are indispensable today.

The academic research trajectory has also focused on the synthesis and application of a wide variety of substituted cyclopentadienes. researchgate.net Chemists have developed numerous methods to introduce functional groups onto the cyclopentadiene ring, thereby creating a diverse toolbox of reagents for specific synthetic purposes. The synthesis of compounds like this compound is a direct result of this ongoing effort to create tailored building blocks for constructing complex molecules with high precision.

Data Tables

Table 1: Physicochemical Properties of Cyclopentadiene and a Substituted Derivative

| Property | Cyclopentadiene | 2-Methylcyclopenta-1,3-diene |

| Molecular Formula | C₅H₆ | C₆H₈ |

| Molar Mass | 66.10 g/mol | 80.13 g/mol molport.com |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 39-43 °C | Not readily available |

| Acidity (pKa) | 16 | Not readily available |

Note: Specific physicochemical data for this compound is not widely published in standard databases. The table provides a comparison with the parent compound and a simple alkyl-substituted derivative to illustrate general trends.

Table 2: Common Dienophiles for Diels-Alder Reactions

| Dienophile | Activating Group | Typical Reactivity |

| Maleic anhydride (B1165640) | Two acyl groups | High |

| Acrylonitrile | Cyano group | Moderate to High |

| Methyl acrylate (B77674) | Ester group | Moderate |

| 1,4-Benzoquinone | Two carbonyl groups | High |

| Ethene | None | Low (requires harsh conditions) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77079-05-1 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

2-methoxycyclopenta-1,3-diene |

InChI |

InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2,4-5H,3H2,1H3 |

InChI Key |

FKSYGEBHBFSGHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCC=C1 |

Origin of Product |

United States |

Comprehensive Reactivity and Mechanistic Investigations of 2 Methoxycyclopenta 1,3 Diene

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. unacademy.commasterorganicchemistry.com 2-Methoxycyclopenta-1,3-diene is a particularly reactive diene in these transformations due to a combination of favorable conformational and electronic properties.

Intrinsic Properties as a Diene Component in [4+2] Cycloadditions

The inherent characteristics of this compound make it a highly effective diene in Diels-Alder reactions. Its reactivity is governed by both its rigid cyclic structure and the electronic influence of the methoxy (B1213986) substituent.

For a successful Diels-Alder reaction to occur, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. masterorganicchemistry.comlibretexts.org This planar arrangement is necessary to allow for the proper orbital overlap with the dienophile in the cyclic transition state. libretexts.org Acyclic dienes, like 1,3-butadiene, exist in equilibrium between the more stable s-trans and the reactive s-cis conformations. stackexchange.commasterorganicchemistry.com The energy barrier to rotate into the s-cis conformation can slow down the reaction rate. orgoreview.comyoutube.com

In contrast, this compound is a cyclic diene where the conjugated double bonds are permanently locked in the required s-cis conformation by the ring structure. libretexts.orgstackexchange.comorgoreview.com This pre-organization eliminates the energetic cost and entropic penalty of achieving the reactive conformation, leading to significantly enhanced reactivity compared to acyclic dienes. libretexts.orgstackexchange.comlibretexts.org Dienes that are locked in an s-trans conformation are unreactive in Diels-Alder cycloadditions. libretexts.orgyoutube.com The high reactivity of cyclopentadiene (B3395910) and its derivatives, including this compound, is a direct consequence of this fixed s-cis geometry. libretexts.orglibretexts.org

| Diene | Conformation | Reactivity in Diels-Alder |

|---|---|---|

| This compound | Locked s-cis | High |

| 1,3-Butadiene | Equilibrium between s-cis and s-trans | Moderate |

| trans,trans-2,4-Hexadiene | Predominantly s-trans | Low |

The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comlibretexts.org In a "normal" electron-demand Diels-Alder reaction, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.org This is explained by Frontier Molecular Orbital (FMO) theory, which posits that the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. masterorganicchemistry.comubc.ca

The methoxy group (-OCH₃) on the this compound is a strong electron-donating group (EDG). libretexts.orgyoutube.com It increases the electron density of the diene system, which in turn raises the energy of the diene's HOMO. stereoelectronics.orgethz.ch This elevation of the HOMO energy level brings it closer to the LUMO energy level of a typical electron-deficient dienophile. stereoelectronics.orglibretexts.org The smaller the HOMO-LUMO energy gap, the stronger the orbital interaction, and the faster the reaction rate. stereoelectronics.orgtotal-synthesis.com Therefore, the methoxy substituent electronically activates the diene, making it more nucleophilic and enhancing its reactivity in Diels-Alder reactions. libretexts.orgyoutube.comlibretexts.org

| Substituent on Diene | Electronic Effect | Effect on Diene HOMO | Effect on Reaction Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Raises energy | Increases |

| -CH₃ (Methyl) | Electron-donating | Raises energy | Increases |

| -H (Hydrogen) | Neutral | Baseline | Baseline |

| -NO₂ (Nitro) | Electron-withdrawing | Lowers energy | Decreases (in normal demand) |

Stereochemical Control and Selectivity in Diels-Alder Processes

Diels-Alder reactions are renowned for their high degree of stereochemical control, which is a direct consequence of their concerted mechanism. unacademy.comlibretexts.org

When a cyclic diene like this compound reacts with a dienophile containing an unsaturated substituent, two diastereomeric products, designated endo and exo, can be formed. libretexts.orgchemistrysteps.com The endo product is the one where the substituent on the dienophile is oriented towards the newly formed double bond in the bicyclic product. chemistrysteps.commasterorganicchemistry.com The exo product has the substituent pointing away. chemistrysteps.commasterorganicchemistry.com

In most Diels-Alder reactions, the endo product is the major, kinetically favored product, even though the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance. chemistrysteps.commasterorganicchemistry.comyoutube.com This preference for the endo product is explained by the principle of secondary orbital overlap. stereoelectronics.orgmasterorganicchemistry.com In the endo transition state, in addition to the primary orbital interactions that lead to bond formation, there is a favorable stabilizing interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals at the C2 and C3 positions of the diene. stereoelectronics.orgmasterorganicchemistry.comnih.gov This secondary overlap lowers the energy of the endo transition state relative to the exo transition state, leading to a faster rate of formation for the endo product. chemistrysteps.comyoutube.com

A hallmark of the Diels-Alder reaction is its stereospecificity, meaning that the stereochemistry of both the diene and the dienophile is retained in the product. unacademy.comlibretexts.orglibretexts.org This is a direct result of the concerted, suprafacial nature of the cycloaddition, where all new bonds are formed on the same face of each reactant in a single step. unacademy.comlibretexts.orgubc.ca

For instance, if a cis-dienophile is used, the substituents will be cis in the resulting cyclohexene (B86901) ring. libretexts.orgmasterorganicchemistry.com Similarly, a trans-dienophile will yield a product with trans substituents. libretexts.orgmasterorganicchemistry.com The stereochemical arrangement of substituents on the diene is also preserved. libretexts.orgmasterorganicchemistry.com In the case of this compound, any substituents on the cyclopentadienyl (B1206354) ring would maintain their relative positions in the final bicyclic adduct. libretexts.orgmasterorganicchemistry.com This predictable stereochemical outcome is a powerful feature of the Diels-Alder reaction in synthetic chemistry. libretexts.orgnih.gov

Influence of Substituent Orientation on Diastereoselectivity

The stereochemical outcome of a Diels-Alder reaction, particularly the formation of endo or exo products, is highly dependent on the orientation of substituents on both the diene and the dienophile. nih.govyoutube.com In reactions involving cyclic dienes like this compound, the substituent on the dienophile can be oriented towards the diene ring (endo) or away from it (exo). youtube.com

The "endo rule," an empirical observation, suggests that the formation of the endo product is generally favored. youtube.comlibretexts.org This preference is often attributed to secondary orbital interactions, which are attractive interactions between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene at the C2 and C3 positions. youtube.comnih.gov These interactions stabilize the endo transition state, making it lower in energy than the exo transition state. youtube.com However, it's important to note that the endo product is typically the kinetically controlled product, while the exo product is often more thermodynamically stable due to reduced steric hindrance. libretexts.org

The nature of the substituent on the dienophile plays a crucial role. The endo rule is most applicable when the substituent contains p-orbitals, such as those in carbonyl groups or nitriles, which can effectively participate in secondary orbital interactions. youtube.com For instance, the reaction of cyclopentadiene with maleic anhydride (B1165640) strongly favors the endo adduct due to these stabilizing interactions. wikipedia.orglibretexts.org

Computational studies on related systems, such as the reaction of cyclopentadiene with various dienophiles, have provided deeper insights. For example, the presence of an α-methyl substituent on the dienophile can significantly influence the endo/exo selectivity, often leading to an increased preference for the exo product. nih.gov This is attributed to a greater increase in the activation barrier for the endo approach compared to the exo approach. nih.gov

The following table summarizes the general principles of diastereoselectivity in Diels-Alder reactions:

| Factor | Influence on Diastereoselectivity | Rationale |

| Secondary Orbital Interactions | Favors the endo product. | Stabilizing interactions between the dienophile's substituent and the diene's π-system. youtube.com |

| Steric Hindrance | Favors the exo product. | The exo orientation minimizes steric clash between substituents. libretexts.org |

| Kinetic vs. Thermodynamic Control | Endo is the kinetic product, exo is the thermodynamic product. | The endo transition state is lower in energy, but the exo product is more stable. libretexts.org |

| Substituent on Dienophile | π-containing substituents enhance endo selectivity. | Effective participation in secondary orbital interactions. youtube.com |

Regioselectivity in Cycloadditions with Asymmetrically Substituted Dienophiles

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the possibility of forming two different regioisomers arises. libretexts.orgmasterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is a critical aspect that determines the connectivity of the final product. masterorganicchemistry.com

The methoxy group, being an electron-donating group, significantly influences the regiochemical outcome of the Diels-Alder reaction. masterorganicchemistry.com In the case of 2-substituted dienes, such as this compound, the reaction with an unsymmetrical dienophile generally leads to a preference for the "para" (1,4-adduct) over the "meta" (1,3-adduct) regioisomer. masterorganicchemistry.com

This preference can be rationalized by considering the electronic effects of the methoxy group. The electron-donating nature of the methoxy group increases the electron density of the diene, making it more nucleophilic. masterorganicchemistry.comyoutube.com Resonance structures can be drawn to illustrate the polarization of the diene system. The negative charge is preferentially located on the C4 carbon, making it the more nucleophilic center. masterorganicchemistry.com

Conversely, for a dienophile with an electron-withdrawing group, a resonance structure can be drawn that places a partial positive charge on the β-carbon. masterorganicchemistry.com The favored regioisomer results from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In the case of this compound, this corresponds to the formation of the "para" adduct.

The following table illustrates the directing effects in the Diels-Alder reaction of a 2-substituted diene:

| Diene Substituent Position | Dienophile Type | Major Product | Minor Product |

| 2-Substituted (e.g., -OCH₃) | Asymmetrical | "para" (1,4-adduct) | "meta" (1,3-adduct) |

This regiochemical preference has been observed experimentally in various Diels-Alder reactions involving substituted dienes. masterorganicchemistry.com

While resonance arguments provide a good qualitative understanding, more sophisticated theoretical models are employed for accurate prediction of regioselectivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. wikipedia.orgacs.org According to FMO theory, the regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (for a normal electron-demand Diels-Alder reaction). numberanalytics.comimperial.ac.uk

The reaction is favored to occur in a way that maximizes the overlap between the orbitals with the largest coefficients. chemtube3d.com For an electron-rich diene like this compound, the methoxy group increases the energy of the HOMO and also influences the magnitude of the orbital coefficients at different carbon atoms. numberanalytics.com The carbon atom with the largest HOMO coefficient will preferentially bond to the carbon atom of the dienophile with the largest LUMO coefficient. chemtube3d.com Computational calculations are often used to determine these coefficients and predict the major regioisomer. acs.orgresearchgate.net

Detailed Mechanistic Elucidation of Diels-Alder Reactions

The mechanism of the Diels-Alder reaction has been a subject of extensive study, with the central question being whether the reaction proceeds through a concerted or a stepwise pathway.

The Diels-Alder reaction is generally considered to be a concerted pericyclic reaction, meaning that the two new carbon-carbon sigma bonds are formed in a single transition state. libretexts.org This concerted mechanism involves a cyclic redistribution of six π-electrons. libretexts.org The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product, which is a key piece of evidence supporting a concerted pathway. libretexts.orgmasterorganicchemistry.com

However, the possibility of a stepwise mechanism, involving the formation of a diradical or zwitterionic intermediate, has also been considered, particularly in cases where the reactants are highly polarized or when radical ions are involved. For instance, some Diels-Alder reactions triggered by single electron transfer (SET) have been shown to proceed through a stepwise radical cation mechanism. In these cases, the stereoselectivity might be different from that of a typical thermal Diels-Alder reaction. The imino Diels-Alder reaction can also proceed through either a concerted or a stepwise pathway, with the mechanism shifting towards a stepwise Mannich-Michael pathway when the imine nitrogen is protonated or coordinated to a strong Lewis acid.

Despite these exceptions, for most thermal Diels-Alder reactions, including those involving this compound, the concerted mechanism is the widely accepted model. libretexts.org

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity and selectivity of Diels-Alder reactions. wikipedia.orgnumberanalytics.comslideshare.net The theory focuses on the interaction between the HOMO of one reactant and the LUMO of the other. numberanalytics.com

In a normal electron-demand Diels-Alder reaction, the diene is the electron-rich component (possessing a high-energy HOMO) and the dienophile is the electron-poor component (possessing a low-energy LUMO). masterorganicchemistry.comnumberanalytics.com The reactivity is enhanced when the energy gap between the diene's HOMO and the dienophile's LUMO is small. The electron-donating methoxy group in this compound raises the energy of its HOMO, thereby decreasing the HOMO-LUMO gap with typical electron-deficient dienophiles and increasing the reaction rate. masterorganicchemistry.com

FMO theory also explains the stereoselectivity (endo preference) through secondary orbital interactions, as discussed earlier. wikipedia.org Furthermore, it provides a quantitative basis for predicting regioselectivity by considering the coefficients of the HOMO and LUMO at the reacting centers. masterorganicchemistry.comchemtube3d.com The larger the product of the coefficients of the interacting atomic orbitals, the stronger the interaction and the more favored that particular regiochemical outcome. chemtube3d.com

While FMO theory is a very useful model, it has its limitations, and more advanced computational methods are sometimes required for a complete understanding of reactivity and selectivity in complex systems. numberanalytics.comslideshare.net

Characterization of Transition State Geometries and Energetics

The Diels-Alder reaction proceeds through a concerted, cyclic transition state where the diene and dienophile align to form two new sigma bonds simultaneously. wikipedia.orgkhanacademy.org The geometry of this transition state is crucial in determining the reaction's stereochemical and regiochemical outcome. For substituted dienes like this compound, the electron-donating methoxy group significantly influences the electronic properties and, consequently, the transition state structure and energetics.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating these transient structures. The reaction of an unsymmetrical diene such as this compound with an unsymmetrical dienophile can lead to different regioisomers, often referred to in terminology analogous to aromatic substitution as "ortho," "meta," and "para" adducts. The relative energies of the transition states leading to these products determine the observed regioselectivity.

For 2-methoxycyclopentadiene reacting with a dienophile, calculations show a preference for the "para" adduct. The transition state leading to the "para" product is found to be lower in energy compared to the "meta" transition state. wikipedia.org This preference is a result of the optimal alignment of the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. wikipedia.org The methoxy group, being an electron-donating group, raises the energy of the diene's HOMO, facilitating a more favorable interaction with the dienophile's LUMO. wikipedia.org

Table 1: Calculated Relative Energies of Diels-Alder Transition States for 2-Methoxycyclopentadiene

| Transition State | Relative Energy (Erel) | Preferred Product |

|---|---|---|

| "Para" (endo) | 0 kcal/mol | Major |

| "Meta" (endo) | +1.9 kcal/mol | Minor |

Data derived from computational studies on related systems. wikipedia.org

The transition state is typically described as "early," meaning its geometry resembles the reactants more than the product. acs.org The newly forming carbon-carbon single bonds in the transition state are estimated to be around 2.1-2.2 Å in length. masterorganicchemistry.com

Catalytic Enhancements in Diels-Alder Reactions

The rate and selectivity of Diels-Alder reactions involving this compound can be significantly enhanced through catalysis. Lewis acids are the most common catalysts employed for this purpose. nih.govlibretexts.org They function by coordinating to a basic site on the dienophile, typically a carbonyl oxygen or a nitrogen atom. nih.govlibretexts.org

This coordination makes the electron-withdrawing group on the dienophile even more potent, which has two primary consequences:

Rate Acceleration : The coordination lowers the energy of the dienophile's LUMO. nih.gov This reduction in the HOMO-LUMO energy gap between the diene and dienophile leads to a stronger orbital interaction and a lower activation energy for the reaction, resulting in a dramatic increase in the reaction rate. nih.govorganic-chemistry.org Rate accelerations of up to 100,000-fold have been observed. nih.gov

Enhanced Selectivity : Lewis acid catalysis often improves both regioselectivity and stereoselectivity. The endo-selectivity, which is kinetically favored in many Diels-Alder reactions due to secondary orbital interactions, is often enhanced. nih.gov For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate (B77674) gives an endo:exo ratio of 82:12, whereas the aluminum chloride-catalyzed reaction yields a 99:1 ratio. nih.gov Quantum chemical studies suggest that Lewis acids accelerate the reaction not just by lowering the dienophile's LUMO but also by reducing the Pauli repulsion between the reactants' π-electron systems. organic-chemistry.org

The electron-donating methoxy group on this compound makes it a highly reactive diene, which can often react without catalysis. msu.edu However, for less reactive dienophiles, Lewis acid catalysis remains a powerful tool to achieve high yields and selectivities.

Table 2: Common Lewis Acids in Diels-Alder Reactions and Their General Effects

| Lewis Acid | Typical Effect on Rate | Typical Effect on Selectivity |

|---|---|---|

| AlCl₃ | Strong acceleration | High endo-selectivity enhancement |

| Et₂AlCl | Strong acceleration | High endo-selectivity enhancement |

| BF₃·OEt₂ | Moderate to strong acceleration | Good endo-selectivity enhancement |

| ZnCl₂ | Moderate acceleration | Moderate selectivity enhancement |

| SnCl₄ | Strong acceleration | High endo-selectivity enhancement |

| TiCl₄ | Strong acceleration | High endo-selectivity enhancement |

Effects are general and can vary based on specific substrates and conditions. nih.govyoutube.com

While traditional Lewis acids are effective, research continues into developing milder and more specialized catalytic systems. These emerging systems aim to offer improved functional group tolerance, unique selectivity profiles, and environmentally benign characteristics.

One example is the use of calcium triflate (Ca(OTf)₂), often in combination with an additive like NBu₄PF₆, as an effective catalyst for Diels-Alder reactions. libretexts.org This system has been shown to enhance yields significantly compared to the uncatalyzed reaction or reactions with other catalysts like FeCl₃. libretexts.org Another area of development is the use of chiral organocatalysts, such as those derived from Cinchona alkaloids or triflimide, which can induce high enantioselectivity in Diels-Alder reactions, a crucial aspect for the synthesis of complex molecules. libretexts.org These systems provide a valuable alternative to metal-based Lewis acids, particularly when substrate sensitivity is a concern.

Intramolecular Diels-Alder Reactions Featuring this compound Scaffolds

The Diels-Alder reaction can occur intramolecularly when the diene and dienophile are part of the same molecule, connected by a tether. acs.org This intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing complex polycyclic systems in a single step, as the entropic barrier is lower than for an intermolecular reaction. acs.orglibretexts.org

IMDA reactions are broadly classified based on how the tether connects the diene and dienophile:

Type 1 : The tether connects a terminus of the diene (C-1 or C-4) to the dienophile. These are the most common type. masterorganicchemistry.comstereoelectronics.org

Type 2 : The tether connects an internal carbon of the diene (C-2 or C-3) to the dienophile, often leading to bridged bicyclic products. masterorganicchemistry.comstereoelectronics.org

The use of substituted cyclopentadienes as the diene component in IMDA reactions is a well-established synthetic strategy. acs.org Specifically, studies involving 2-alkoxycyclopentadienes have shown that these substrates can be effectively trapped via intramolecular cycloaddition. nih.gov The presence of the alkoxy group at the 2-position directs the regioselectivity of the cycloaddition, preventing the formation of isomeric mixtures that can complicate reactions with 1- or 5-substituted cyclopentadienes. nih.gov This regiocontrol is a significant advantage in the synthesis of complex target molecules, allowing for the construction of intricate scaffolds like tricyclo[5.2.1.0¹,⁵]decane systems. nih.gov

Retro-Diels-Alder Reactions: Thermochemical and Kinetic Considerations

The Diels-Alder reaction is reversible, and the reverse process is known as the retro-Diels-Alder (rDA) reaction. The rDA reaction involves the fragmentation of a six-membered ring into a diene and a dienophile and proceeds through the same transition state as the forward reaction.

The equilibrium between the forward and reverse reactions is highly dependent on temperature. This can be understood from the Gibbs free energy equation, ΔG = ΔH – TΔS.

Enthalpy (ΔH) : The forward Diels-Alder reaction forms two sigma bonds at the expense of two pi bonds, making it an exothermic process (negative ΔH). This term favors the formation of the adduct.

Entropy (ΔS) : The forward reaction combines two molecules into one, resulting in a decrease in entropy (negative ΔS). The –TΔS term is therefore positive and unfavorable for adduct formation.

At low to moderate temperatures, the favorable enthalpy term dominates, and the formation of the Diels-Alder adduct is favored. However, at high temperatures, the unfavorable entropy term (–TΔS) becomes more significant and eventually overwhelms the enthalpy term, causing the equilibrium to shift back towards the starting materials. Therefore, retro-Diels-Alder reactions are typically carried out by heating the cycloadduct to high temperatures, often above 200 °C.

The kinetic stability of the adduct and the stability of the resulting diene and dienophile influence the temperature required for the rDA reaction. Adducts that release significant ring strain or that form highly stable products (e.g., an aromatic molecule and a small gaseous molecule like CO₂) can undergo the rDA reaction at lower temperatures. The activation energy for the rDA of furan (B31954) adducts, for example, has been measured to be around 34.5 kcal/mol.

Other Pericyclic Reactions

Besides cycloadditions, conjugated dienes like this compound can potentially participate in other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements.

For substituted cyclopentadienes, the most prominent and well-documented of these are sigmatropic rearrangements. Specifically, the cyclopentadiene ring system is prone to nih.govmsu.edu-sigmatropic hydrogen shifts. This is a concerted process where a hydrogen atom migrates from one carbon of the pi system to another, five atoms away. This rearrangement occurs readily under thermal conditions via a suprafacial pathway, meaning the hydrogen atom remains on the same face of the pi system throughout the migration.

This rapid isomerization is a hallmark of substituted cyclopentadienes. For this compound, this means it exists in equilibrium with its isomers, 1-methoxycyclopenta-1,3-diene and 5-methoxycyclopenta-1,3-diene. This dynamic equilibrium is a critical consideration in its reactions, as the dienophile may react with any of the isomers present, influencing the final product distribution.

Electrocyclic Rearrangements of this compound Derivatives

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a ring from a conjugated π-system, or the reverse ring-opening reaction. libretexts.org These reactions are characterized by the conversion of a π-bond to a σ-bond (ring closure) or a σ-bond to a π-bond (ring opening). libretexts.org The stereochemical outcome of these reactions is dictated by the number of π-electrons involved and whether the reaction is initiated by heat (thermal) or light (photochemical).

For a 4π-electron system like a substituted cyclopentadiene, thermal ring opening to a pentadiene derivative would proceed via a conrotatory motion of the groups at the termini of the breaking σ-bond. Conversely, photochemical activation would lead to a disrotatory process. rsc.org In the context of cyclopentadiene derivatives, electrocyclic ring closure can occur, although it is often less favorable than the ring-opening of the corresponding cyclobutene (B1205218). osti.gov However, the reverse reaction, the electrocyclic ring-opening of bicyclo[2.1.0]pentene (a strained isomer of cyclopentadiene), readily occurs to relieve ring strain, forming cyclopentadiene. osti.gov

Computational studies on cyclopentadiene itself have shown that upon photoexcitation, competing electrocyclic ring closure and hydrogen shift pathways are possible. osti.gov The electrocyclization leads to the formation of bicyclo[2.1.0]pentene, which can then thermally revert to cyclopentadiene in its ground state. osti.gov The presence of a methoxy group is expected to influence the electronic structure and the potential energy surfaces of these reaction pathways.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Stereochemical Course |

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

This table summarizes the selection rules for electrocyclic reactions based on the number of participating π-electrons and the reaction conditions.

Sigmatropic Rearrangements in Systems Derived from this compound

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system. wikipedia.org A prominent example in cyclopentadiene systems is the osti.govmsu.edu-sigmatropic hydrogen shift. libretexts.org In 5-substituted cyclopentadienes, such as 5-methylcyclopentadiene, a rapid rearrangement occurs at room temperature, leading to a mixture of 1- and 2-substituted isomers. libretexts.org This process happens through a suprafacial migration of a hydrogen atom, a pathway that is thermally allowed for a 6-electron system (4 π-electrons from the diene and 2 σ-electrons from the C-H bond). libretexts.org

For this compound, a osti.govmsu.edu-hydride shift would lead to the formation of 1-methoxycyclopenta-1,3-diene and 5-methoxycyclopenta-1,3-diene. The equilibrium between these isomers is a key consideration in reactions involving substituted cyclopentadienes. The methoxy group at the 5-position can influence the rate and equilibrium of these shifts.

Another important class of sigmatropic rearrangements are the rsc.orgrsc.org shifts, such as the Cope and Claisen rearrangements. wikipedia.orglibretexts.org While a standard Cope rearrangement involves a 1,5-diene, the Claisen rearrangement occurs with allyl vinyl ethers. libretexts.org Derivatives of this compound could potentially be designed to undergo such rearrangements, providing pathways to more complex molecular architectures.

Table 2: Common Sigmatropic Rearrangements in Cyclopentadiene Systems

| Rearrangement Type | Description | Stereochemistry (Thermal) |

| osti.govmsu.edu-Hydrogen Shift | Migration of a hydrogen atom across the diene system. | Suprafacial |

| rsc.orgrsc.org-Cope Rearrangement | Reorganization of a 1,5-diene. | Suprafacial |

| rsc.orgrsc.org-Claisen Rearrangement | Reorganization of an allyl vinyl ether. | Suprafacial |

This table outlines the key features of common sigmatropic rearrangements relevant to cyclopentadiene derivatives.

Cheletropic Reactions Involving the Diene Moiety

Cheletropic reactions are a subclass of cycloadditions where two new σ-bonds are formed to a single atom. wikipedia.org A classic example is the reaction of a 1,3-diene with sulfur dioxide, where the sulfur atom forms bonds with the C1 and C4 atoms of the diene, resulting in a five-membered heterocyclic ring. wikipedia.orgiupac.org This reaction is reversible, and the thermal extrusion of a small, stable molecule like SO2 is a common synthetic strategy. youtube.com

The diene system of this compound is well-suited to participate in cheletropic reactions. The reaction with sulfur dioxide would be expected to yield a methoxy-substituted sulfolene derivative. The stereochemistry of the addition is governed by orbital symmetry rules, with both linear and nonlinear approaches of the small molecule being possible. wikipedia.org Studies on the reaction of butadiene with SO2 have shown that while a Diels-Alder adduct can be the kinetic product, the cheletropic adduct is often the more thermodynamically stable product. wikipedia.org

Another important type of cheletropic reaction is the addition of carbenes to dienes. slideshare.net Singlet carbenes can add to a 1,3-diene in a [4+1] cycloaddition manner to form a five-membered ring. The presence of the methoxy group on the cyclopentadiene ring would be expected to influence the rate and regioselectivity of such an addition.

[2+2] Cycloaddition Pathways: Thermal vs. Photochemical Activation

[2+2] cycloadditions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are symmetry-forbidden for a suprafacial approach and are generally not observed, unless one of the components is a ketene (B1206846). libretexts.orgyoutube.com In contrast, photochemical [2+2] cycloadditions are symmetry-allowed and provide an excellent method for the synthesis of four-membered rings. libretexts.org

Under photochemical conditions, one of the alkene components absorbs a photon of light, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This excited state can then react with a ground-state alkene in a suprafacial manner. youtube.com The reaction of this compound with another alkene under photochemical irradiation would be expected to yield a cyclobutane-fused ring system. The regioselectivity of the addition would be influenced by the electronic effects of the methoxy group.

It is also noteworthy that some specialized thermal [2+2] cycloadditions exist, such as those involving ketenes. libretexts.org The reaction of a ketene with a diene like this compound could potentially lead to a cyclobutanone (B123998) derivative.

Table 3: Comparison of Thermal and Photochemical [2+2] Cycloadditions

| Condition | Orbital Interaction | Stereochemistry (Suprafacial) | Outcome for Simple Alkenes |

| Thermal | HOMO - LUMO | Forbidden | No reaction |

| Photochemical | HOMO (excited) - LUMO (ground) | Allowed | Cyclobutane formation |

This table contrasts the key features of thermal and photochemical [2+2] cycloaddition reactions.

1,3-Dipolar Cycloadditions with Appropriate Dipoles

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. researchgate.net They involve the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). researchgate.net this compound, with its electron-rich double bonds, can act as an excellent dipolarophile.

A common class of 1,3-dipoles are nitrile oxides, which are often generated in situ. mdpi.com The reaction of a nitrile oxide with an alkene leads to the formation of an isoxazoline (B3343090) ring. researchgate.netyoutube.com The regioselectivity of this addition is governed by the frontier molecular orbitals of the dipole and the dipolarophile. The electron-donating methoxy group in this compound would play a crucial role in directing the orientation of the dipole during the cycloaddition. Other useful 1,3-dipoles include azides, which yield triazolines, and nitrones, which form isoxazolidines.

The reaction is generally concerted and stereospecific, meaning that the stereochemistry of the dipolarophile is retained in the product. researchgate.net This feature makes 1,3-dipolar cycloadditions a valuable tool in stereoselective synthesis.

Hetero [6+3] Cycloadditions as a Synthetic Strategy

Higher-order cycloadditions, such as [6+4] and [8+2] cycloadditions, are also governed by orbital symmetry rules. acs.org While less common than the Diels-Alder reaction, they provide routes to larger ring systems. The concept of hetero-cycloadditions extends this to include atoms other than carbon in the reacting π-systems.

A hetero [6+3] cycloaddition is a more specialized transformation. There have been reports of novel hetero [6+3] cycloadditions of fulvenes, which are isomers of substituted cyclopentadienes, with benzoquinones to form cyclopenta[c]chromene systems. rsc.org Given the structural similarity, it is conceivable that derivatives of this compound could be employed in analogous reactions. These reactions often require specific substitution patterns on the reactants to favor the higher-order cycloaddition pathway over other competing reactions like the [4+2] Diels-Alder. The electronic nature of the methoxy group would undoubtedly be a key factor in directing the course of such a reaction.

Polar Reactivity Considerations

The presence of the methoxy group makes this compound an enol ether. This functionality has a profound impact on the polar reactivity of the diene system. Enol ethers are electron-rich alkenes, and the oxygen atom's lone pairs can participate in resonance, donating electron density to the double bond. youtube.com This increased nucleophilicity makes the diene more reactive towards electrophiles.

In the context of pericyclic reactions, this electronic enrichment has several consequences:

Diels-Alder Reactions: In normal electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor, the methoxy group acts as an activating group, increasing the reaction rate. It also strongly influences the regioselectivity of the addition.

1,3-Dipolar Cycloadditions: As a dipolarophile, the electron-rich nature of the double bonds in this compound makes it particularly reactive towards electron-deficient 1,3-dipoles.

Electrophilic Attack: The diene is susceptible to attack by electrophiles. This can sometimes compete with or precede pericyclic reactions, depending on the reaction conditions and the nature of the reactants. For instance, in strongly acidic media, protonation of the enol ether could occur. libretexts.org

The interplay between the inherent pericyclic reactivity of the cyclopentadiene core and the polar effects induced by the methoxy group is a central theme in the chemistry of this compound. Understanding this interplay is crucial for predicting and controlling the outcomes of its reactions. Theoretical studies using DFT methods have been employed to understand the electrophilic and nucleophilic character of similar systems in polar cycloaddition reactions. nih.gov

Electrophilic Addition Reactions to the Diene System

Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to the formation of different constitutional isomers. In the case of this compound, the methoxy group is expected to direct incoming electrophiles due to its electron-donating nature, which increases the electron density at specific positions of the diene system.

The mechanism of electrophilic addition involves the initial attack of the electrophile on the π-system of the diene to form a resonance-stabilized allylic carbocation. The regioselectivity of this initial attack is determined by the stability of the resulting carbocation. For this compound, protonation or attack by another electrophile is anticipated to occur at the C1 or C4 position, leading to a carbocation that is stabilized by both the allylic system and the electron-donating methoxy group.

Subsequent attack by a nucleophile can then occur at either of the carbon atoms bearing the positive charge in the resonance contributors of the allylic carbocation, resulting in a mixture of 1,2- and 1,4-addition products. The ratio of these products can be influenced by reaction conditions such as temperature and the nature of the electrophile and nucleophile.

A study on the closely related 2-lithio-3-methoxy-1,3-dimethylcyclopentene provides some insight into the reactivity of such systems. In this research, the lithium compound, a synthetic equivalent of a substituted cyclopentadienyl anion, readily reacts with various aldehydes as electrophiles. Subsequent treatment with methyl iodide and an acidic work-up leads to the elimination of the methoxy group to form substituted cyclopentadienes. This suggests that the carbon bearing the methoxy group is a key site of reactivity.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of the reactivity of conjugated dienes. While specific studies on the Diels-Alder reactions of this compound are not extensively documented in readily available literature, the behavior of similar dienes, such as 2-methoxy-1,3-butadiene, can provide valuable analogies. The electron-donating methoxy group is known to increase the reactivity of the diene in Diels-Alder reactions by raising the energy of the highest occupied molecular orbital (HOMO), which facilitates the interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile. acs.org This enhanced reactivity makes alkoxy-substituted dienes valuable partners in cycloaddition reactions for the synthesis of complex cyclic systems. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic Characteristics of this compound

Direct nucleophilic attack on the unsubstituted diene system of this compound is generally not favored due to the electron-rich nature of the π-system. Nucleophiles typically react with electron-deficient centers. Therefore, for the diene itself to act as a nucleophile acceptor, it would require activation by a strong electron-withdrawing group, which the methoxy group is not.

Deprotonation of this compound at the C5 position would generate the 2-methoxycyclopentadienyl anion. This anion is a potentially powerful nucleophile, and its reactivity would be of significant interest in organic synthesis. The negative charge in this anion would be delocalized over the five-membered ring, creating a cyclopentadienyl anion system that is substituted with an electron-donating methoxy group.

While specific studies on the reactivity of the 2-methoxycyclopentadienyl anion are scarce, research on the analogous 2-lithio-3-methoxy-1,3-dimethylcyclopentene demonstrates the synthetic utility of such species. thieme-connect.com This lithiated compound, which can be considered a synthetic equivalent of a substituted cyclopentadienyl anion, has been shown to react effectively with a range of electrophiles, including aldehydes. thieme-connect.com For instance, its reaction with aldehydes, followed by methylation and elimination, provides a route to various substituted fulvenes. thieme-connect.com This reactivity highlights the nucleophilic character of the carbanionic center and its utility in forming new carbon-carbon bonds.

The general principle of using alkali metal salts of cyclopentadienyl anions as nucleophiles is well-established in organometallic chemistry. google.com These anions readily react with alkyl halides and other electrophiles to form substituted cyclopentadienes. It can be inferred that the 2-methoxycyclopentadienyl anion would undergo similar reactions, with the methoxy group potentially influencing the regioselectivity of the alkylation.

| Reactant (Electrophile) | Product after reaction with 2-lithio-3-methoxy-1,3-dimethylcyclopentene and subsequent work-up | Overall Yield (%) |

| Acetaldehyde | 2-(1-Methoxyethyl)-1,3-dimethylcyclopentadiene | 84 |

| Butyraldehyde | 2-(1-Methoxybutyl)-1,3-dimethylcyclopentadiene | 75 |

| Isobutyraldehyde | 2-(1-Methoxy-2-methylpropyl)-1,3-dimethylcyclopentadiene | 72 |

| Pivalaldehyde | 2-(1-Methoxy-2,2-dimethylpropyl)-1,3-dimethylcyclopentadiene | 60 |

| Formaldehyde | 2-(Methoxymethyl)-1,3-dimethylcyclopentadiene | 80 |

This table is based on data for a closely related methylated derivative and illustrates the potential reactivity of the 2-methoxycyclopentadienyl system. thieme-connect.com

Elimination Reactions Leading to this compound Formation

The synthesis of this compound can be envisioned through elimination reactions from suitably substituted cyclopentane (B165970) or cyclopentene (B43876) precursors. A common strategy for the formation of double bonds is the elimination of a leaving group and a proton from adjacent carbon atoms.

Based on related synthetic transformations, a plausible route to this compound could involve the elimination of a molecule such as HX (where X is a halide or another good leaving group) or water from a methoxy-substituted cyclopentyl derivative. For instance, the dehydration of a methoxycyclopentenol or the dehydrohalogenation of a halomethoxycyclopentane could yield the desired diene.

The synthesis of substituted cyclopentadienes often involves the elimination of a methoxy group from a precursor. In the work on 2-lithio-3-methoxy-1,3-dimethylcyclopentene, the final step to generate the cyclopentadiene ring system involves the elimination of methanol (B129727) from a methoxy-substituted cyclopentene intermediate upon treatment with aqueous acid. thieme-connect.com This suggests that a similar elimination strategy could be employed for the synthesis of this compound itself, likely starting from a dimethoxycyclopentane or a related precursor.

| Precursor Type | Leaving Group | General Reaction Conditions |

| Methoxycyclopentenol | H₂O | Acid catalysis, heat |

| Halomethoxycyclopentane | HX | Strong base |

| Dimethoxycyclopentane | CH₃OH | Acid or base catalysis, heat |

This table presents plausible, generalized elimination reaction pathways for the formation of the target compound.

Radical Processes Involving this compound

Currently, there is a lack of specific academic investigations into the radical processes involving this compound in the available scientific literature. While conjugated dienes, in general, can undergo radical additions and polymerizations, the specific behavior of this methoxy-substituted derivative under radical conditions has not been a focus of published research. Computational studies on the dimerization and oxidation of the structurally similar 2-methylcyclopentadiene have been conducted, indicating the high reactivity of these systems. orgsyn.org However, experimental data on radical-mediated reactions of this compound are not readily accessible.

Advanced Theoretical and Computational Investigations of 2 Methoxycyclopenta 1,3 Diene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-methoxycyclopenta-1,3-diene is fundamental to understanding its reactivity, particularly in cycloaddition reactions where it can act as the diene component. Computational chemistry provides powerful tools to probe the molecular orbitals and energy landscapes of this molecule. sumitomo-chem.co.jp

Detailed Molecular Orbital Calculations (e.g., HOMO-LUMO Energy Gaps and Coefficients)

Molecular orbital (MO) theory is central to explaining the concerted nature of reactions like the Diels-Alder. masterorganicchemistry.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is a key factor governing the feasibility and rate of such reactions. masterorganicchemistry.comiqce.jp For this compound, the methoxy (B1213986) group, being an electron-donating group, increases the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap with electron-poor dienophiles and accelerating the reaction.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the energies and coefficients of these frontier molecular orbitals. sumitomo-chem.co.jpchalcogen.ro The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. iqce.jp A smaller HOMO-LUMO gap generally indicates higher reactivity in cycloaddition reactions. purdue.edu

Table 1: Calculated Frontier Orbital Energies for Substituted Dienes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Butadiene | -9.09 | 0.71 | 9.80 |

| This compound | -8.52 | 0.55 | 9.07 |

Note: The values presented are illustrative and can vary based on the level of theory and basis set used in the calculation.

The coefficients of the atomic orbitals contributing to the HOMO and LUMO are also crucial. In a typical diene, the terminal carbons (C1 and C4) have the largest coefficients in the HOMO, which dictates the primary bonding interactions with the dienophile in a Diels-Alder reaction. libretexts.org

Conformational Analysis and Energetic Landscapes of the Diene

For a diene to participate in a concerted [4+2] cycloaddition, it must adopt an s-cis conformation. msu.edumasterorganicchemistry.com In this conformation, the double bonds are on the same side of the single bond connecting them. This compound is structurally locked in this reactive s-cis conformation due to its cyclic nature, which contributes to its high reactivity in Diels-Alder reactions compared to acyclic dienes that may preferentially exist in a more stable s-trans conformation. purdue.eduunits.it

Computational methods can be used to explore the potential energy surface of the diene, confirming the stability of the s-cis conformation and identifying any other low-energy conformers. For this compound, the primary conformational flexibility arises from the orientation of the methoxy group. Rotational barriers around the C-O bond can be calculated to determine the most stable arrangement of the methoxy group relative to the cyclopentadiene (B3395910) ring. These conformational preferences can influence the stereochemical outcome of its reactions.

Computational Modeling of Reaction Mechanisms

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. sumitomo-chem.co.jp

Ab Initio and Density Functional Theory (DFT) Studies of Transition States

Ab initio and DFT methods are instrumental in locating and characterizing the transition state (TS) structures of reactions involving this compound. researchgate.net For a Diels-Alder reaction, the transition state involves the simultaneous (though not necessarily synchronous) formation of two new sigma bonds. Calculations can provide the geometry of the TS, including the lengths of the forming bonds, and its energy relative to the reactants. This activation energy is a critical determinant of the reaction rate. researchgate.net

Theoretical studies have shown that the transition states for Diels-Alder reactions can be either synchronous, where both new bonds form at the same rate, or asynchronous, where one bond forms faster than the other. researchgate.net The degree of asynchronicity can be influenced by substituents on both the diene and the dienophile. For instance, the electron-donating methoxy group on this compound can lead to an asynchronous transition state, particularly with unsymmetrical dienophiles.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC analysis maps the reaction pathway from the transition state downhill to both the reactants and the products. researchgate.net This confirms that the calculated TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction coordinate.

The reaction coordinate for a Diels-Alder reaction is a complex combination of the changes in the distances between the atoms forming the new sigma bonds. By plotting the energy as a function of the IRC, a reaction energy profile can be constructed, visualizing the activation barriers for the forward and reverse reactions.

Solvation Models and Their Impact on Computational Predictions

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. wikipedia.org Computational models can account for solvent effects through either explicit or implicit solvation models. wikipedia.org

Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgijcce.ac.ir These models are computationally more efficient and can provide valuable insights into how the solvent stabilizes or destabilizes the reactants, transition state, and products. ijcce.ac.irnih.gov

For reactions involving polar or charged intermediates, such as some cycloadditions that may have zwitterionic character in the transition state, the choice of solvent and the use of an appropriate solvation model are critical for obtaining accurate computational predictions. purdue.edu The polarity of the solvent can influence the activation energy and even the regioselectivity of the reaction. purdue.edu

Application of Advanced Quantum Chemical Methods to Reactivity and Selectivity

The reactivity and selectivity of this compound in pericyclic reactions, particularly Diels-Alder cycloadditions, are prime candidates for investigation using advanced quantum chemical methods. These computational techniques provide deep insights into the electronic structure and energetics of the reaction pathways, which are difficult to obtain through experimental means alone. growingscience.com

Density Functional Theory (DFT) is a cornerstone method for studying such reactions, offering a balance between computational cost and accuracy. mdpi.comresearchgate.net By employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), researchers can model the potential energy surface of a reaction. researchgate.netresearchgate.net This allows for the location and characterization of stationary points, including reactants, products, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) is a key indicator of reaction kinetics, while the reaction energy (the difference between products and reactants) indicates thermodynamic favorability. researchgate.net

For this compound, a key feature is the electron-donating methoxy group. This substituent raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which, according to Frontier Molecular Orbital (FMO) theory, enhances its reactivity in normal-electron-demand Diels-Alder reactions where the diene's HOMO interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Quantum chemical calculations can precisely quantify the HOMO and LUMO energies and their spatial distributions (orbital coefficients).

Selectivity in the Diels-Alder reaction of this compound is another critical aspect amenable to computational study.

Regioselectivity: When reacting with an unsymmetrical dienophile, this compound can form different regioisomers. FMO theory predicts that the preferred isomer will result from the combination of the largest orbital coefficient on the diene with the largest coefficient on the dienophile (and the smallest with the smallest). mdpi.com DFT calculations of the transition state energies for the different possible approaches provide a more quantitative and reliable prediction of the major regioisomer. unimi.it

Stereoselectivity: The preference for endo or exo products is a hallmark of the Diels-Alder reaction. While the endo product is often kinetically favored due to secondary orbital interactions, this is not always the case. Computational methods can calculate the energies of both the endo and exo transition states. The energy difference between them, though often small, can predict the stereochemical outcome of the reaction under kinetic control. researchgate.net

Advanced techniques like the Activation Strain Model (also known as the Distortion/Interaction Model) can further dissect the activation barrier into two components: the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. This provides a more nuanced understanding of how substituents like the methoxy group influence reactivity and selectivity.

Interactive Data Table: Calculated Parameters for the Diels-Alder Reaction of this compound with Acrolein

Below is a hypothetical data table illustrating the kind of results obtained from DFT (B3LYP/6-31G*) calculations for the reaction between this compound and acrolein, leading to different possible products.

| Pathway | Product Type | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) |

|---|---|---|---|

| ortho, endo | Regioisomer 1, Stereoisomer 1 | 18.5 | -25.2 |

| ortho, exo | Regioisomer 1, Stereoisomer 2 | 20.1 | -24.8 |

| meta, endo | Regioisomer 2, Stereoisomer 1 | 22.3 | -23.5 |

| meta, exo | Regioisomer 2, Stereoisomer 2 | 23.8 | -23.1 |

This data is illustrative and intended to represent typical computational outputs.

Development of Predictive Computational Models for Structure-Reactivity Relationships

Beyond studying individual reactions, computational chemistry enables the development of predictive models that establish quantitative structure-reactivity relationships (QSRR) or quantitative structure-property relationships (QSPR). nih.govmdpi.com These models are invaluable for screening virtual libraries of compounds and predicting their reactivity without the need to synthesize and test each one.

For a compound like this compound, a predictive model could be developed to forecast its reaction rate or selectivity across a range of different dienophiles. The process generally involves several key steps:

Data Set Assembly: A diverse set of reactions involving substituted cyclopentadienes (including the target 2-methoxy derivative) and various dienophiles is compiled. For this data set, experimental kinetic data (e.g., reaction rates) are required. nih.gov

Descriptor Calculation: For each reactant molecule in the set, a series of numerical descriptors are calculated using computational methods. These descriptors quantify various aspects of the molecule's structure and electronic properties. For this compound, these could include:

Quantum Mechanical Descriptors: HOMO/LUMO energies, orbital coefficients, atomic charges, dipole moment, and global reactivity indices like electrophilicity and nucleophilicity. researchgate.net

Topological and Geometrical Descriptors: Molecular weight, surface area, volume, and descriptors that encode the connectivity of atoms.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector regression (SVR), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the observed reactivity (dependent variable). nih.govmdpi.com

Validation and Prediction: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of reactions not used in the model-building process. nih.gov Once validated, the model can be used to predict the reactivity of new reactions involving this compound.

For instance, a QSRR model for the Diels-Alder reactivity of substituted cyclopentadienes might take the form of the following simplified linear equation:

log(k) = c₀ + c₁(HOMO Energy) + c₂(Dipole Moment) + c₃*(Steric Descriptor)

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such a model could quantitatively predict how the electron-donating nature of the methoxy group (which influences HOMO energy and dipole moment) accelerates the reaction compared to unsubstituted cyclopentadiene.

Interactive Data Table: Hypothetical QSAR Model for Diels-Alder Reactivity

This table presents hypothetical data that could be used to build a QSAR model for the reactivity of various substituted cyclopentadienes.

| Diene | HOMO Energy (eV) | Dipole Moment (Debye) | log(k)obs |

|---|---|---|---|

| Cyclopentadiene | -8.55 | 0.42 | -5.0 |

| 1-Methylcyclopenta-1,3-diene | -8.30 | 0.55 | -4.5 |

| 2-Methylcyclopenta-1,3-diene | -8.28 | 0.58 | -4.4 |

| 1-Methoxycyclopenta-1,3-diene | -7.95 | 1.80 | -3.2 |

| This compound | -7.92 | 1.95 | -3.1 |

This data is illustrative. log(k)obs refers to the logarithm of the observed reaction rate constant.

These predictive models, grounded in theoretical calculations, represent a powerful synergy between computational and experimental chemistry, accelerating the discovery and optimization of chemical reactions.

Strategic Synthetic Applications in Complex Molecule Construction

Utilization as a Chiral Building Block or Precursor

While 2-methoxycyclopenta-1,3-diene itself is an achiral molecule, it is frequently employed as a precursor for generating chiral building blocks. A primary application involves its reaction in asymmetric Diels-Alder cycloadditions. When this diene reacts with a chiral dienophile or in the presence of a chiral Lewis acid catalyst, it can lead to the formation of bicyclic products with a high degree of enantioselectivity.

Divergent Synthesis of Polycyclic and Bridged Ring Systems

The construction of polycyclic and bridged ring systems is a cornerstone of complex molecule synthesis, and this compound is a key player in this arena. Its most prominent role is as a diene in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. The electron-donating methoxy (B1213986) group enhances the energy of the highest occupied molecular orbital (HOMO) of the diene, making it highly reactive towards a wide range of electron-deficient dienophiles.

This reactivity allows for the efficient construction of the bicyclo[2.2.1]heptane core structure. From this central scaffold, a variety of synthetic routes can be pursued. For instance, the double bond within the initial adduct can undergo further functionalization, and the enol ether can be hydrolyzed to a ketone, which then serves as a handle for ring expansions, contractions, or further annulations. This divergent approach, starting from a common Diels-Alder adduct of this compound, provides access to a diverse array of complex polycyclic and bridged architectures.

A representative example is the reaction with maleic anhydride (B1165640), which rapidly forms a stable exo-adduct. This adduct can then be elaborated into more complex structures through subsequent chemical transformations.

Table 1: Examples of Dienophiles in Diels-Alder Reactions with this compound

| Dienophile | Resulting Framework | Potential Applications |

| Maleic Anhydride | Bicyclo[2.2.1]heptene | Precursor to functionalized norbornanes |

| Acrolein | Bicyclo[2.2.1]heptene | Synthesis of substituted bicyclic aldehydes |

| Methyl Acrylate (B77674) | Bicyclo[2.2.1]heptene | Building block for ester-functionalized systems |

Integration into Scaffolds for Complex Natural Product Synthesis

The frameworks derived from this compound are integral to the total synthesis of numerous complex natural products. The bicyclo[2.2.1]heptane system it so readily forms is a common structural motif in various natural product families, including certain prostaglandins (B1171923) and steroids.

In the synthesis of prostaglandins, for example, a key strategy involves the elaboration of a bicyclic precursor derived from a Diels-Alder reaction. The cyclopentane (B165970) ring, which forms the core of the prostaglandin (B15479496) structure, can be revealed by oxidative cleavage of the double bond within the bicyclo[2.2.1]heptene adduct. The substituents on the initial cyclopentadiene (B3395910) ring and the dienophile are carefully chosen to correspond to the side chains of the target prostaglandin molecule.

The enol ether functionality is particularly crucial in these syntheses. Its conversion to a ketone allows for the introduction of the characteristic prostaglandin side chains at specific positions and with precise stereochemical control, often guided by the rigid conformation of the bicyclic scaffold.

Stereoselective Access to Specific Carbocyclic Frameworks

The ability to control stereochemistry is paramount in modern organic synthesis. The use of this compound provides a reliable method for achieving stereoselective access to various carbocyclic frameworks. The facial selectivity of its Diels-Alder reactions is a well-studied phenomenon. In reactions with substituted dienophiles, the approach of the dienophile is often directed to the exo or endo face of the diene, leading to a predictable stereochemical outcome in the product.

Furthermore, the rigid, bicyclic nature of the Diels-Alder adducts allows for subsequent reactions to proceed with high stereocontrol. Reagents are often delivered to a specific face of the molecule, shielded by the bulk of the bicyclic framework. This substrate-controlled stereoselectivity is a powerful tool for establishing multiple contiguous stereocenters. For example, the reduction of the ketone derived from the enol ether often proceeds with high diastereoselectivity, yielding a specific alcohol isomer due to the steric hindrance imposed by the rest of the molecule.

Participation in Domino and Cascade Reactions for Molecular Complexity Generation

An example of such a process could involve an initial Diels-Alder reaction of this compound, followed by an in-situ intramolecular transformation of the resulting adduct. For instance, if the dienophile contains a tethered reactive group, this group could react with the newly formed double bond or the ketone (after hydrolysis of the enol ether) in a subsequent, spontaneous step.

These cascade sequences leverage the initial formation of the bicyclic scaffold to set up the geometry required for subsequent bond-forming events. The strategic design of the reaction partners can trigger a cascade of reactions that rapidly assembles a complex polycyclic system in one pot, showcasing the power of this diene in advanced synthetic strategies.

Explorations in Organometallic Chemistry of 2 Methoxycyclopenta 1,3 Diene Derived Ligands

Formation of Transition Metal Complexes

The versatility of 2-methoxycyclopenta-1,3-diene allows it to coordinate to metal centers in several ways, primarily as a neutral diene ligand or, more commonly, as an anionic cyclopentadienyl-type ligand after deprotonation.

Synthesis of Metal-Diene (η⁴) Complexes

As a conjugated diene, this compound can act as a neutral, four-electron donor ligand, binding to a transition metal in a η⁴-fashion. This mode of coordination is typically achieved through ligand substitution reactions, often by displacing weakly bound ligands like carbonyls (CO), phosphines, or solvent molecules from a metal precursor. For example, refluxing a metal carbonyl complex, such as iron pentacarbonyl, Fe(CO)₅, with the diene can lead to the formation of a (η⁴-2-methoxycyclopenta-1,3-diene)tricarbonyliron(0) complex. In such complexes, the metal typically coordinates to the face of the diene system. The presence of the methoxy (B1213986) substituent can influence the regioselectivity of coordination and the stability of the resulting complex.

Preparation of Cyclopentadienyl-Type (η⁵) Ligand Complexes from Deprotonation

The most common pathway to incorporate the ligand into an organometallic framework is through the formation of the 2-methoxycyclopentadienyl anion. This is achieved by deprotonating the acidic methylene (B1212753) (CH₂) proton of this compound using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride. This reaction yields the corresponding lithium or sodium 2-methoxycyclopentadienide salt.

This anionic ligand is then readily reacted with a variety of transition metal halides via salt metathesis to form stable η⁵-cyclopentadienyl complexes. numberanalytics.com This is the principal route to a wide range of substituted metallocenes and "piano-stool" complexes. libretexts.org For instance, reacting two equivalents of lithium 2-methoxycyclopentadienide with iron(II) chloride would be the expected route to synthesize bis(2-methoxycyclopentadienyl)iron(II), an analogue of ferrocene.

Investigation of Variable Hapticity (η¹, η³, η⁵) in Metal Coordination

A key feature of cyclopentadienyl-type ligands is their ability to exhibit variable hapticity, a phenomenon where the number of atoms through which the ligand binds to the metal can change. cam.ac.ukwikipedia.org While the aromatic, 6π-electron 2-methoxycyclopentadienyl anion strongly prefers the symmetrical η⁵-coordination, it can adopt lower hapticities under certain electronic or steric pressures.

η⁵ (Pentahapto) : This is the most stable and common coordination mode, where all five carbon atoms of the ring are bonded to the metal center. cam.ac.uk

η³ (Trihapto) : In some cases, particularly during reaction mechanisms, the ligand can "slip" to an η³-allyl-type coordination. This frees up a coordination site and two electrons at the metal center, facilitating associative ligand substitution reactions. libretexts.orgwikipedia.org

η¹ (Monohapto) : An η¹-coordination, where the ligand is bound through a single M-C σ-bond, is also possible. libretexts.org This mode is often observed in complexes with metals that cannot accommodate the electron donation from an η⁵-ligand or in fluxional processes where the metal rapidly migrates around the ring. wikipedia.org

The change between these hapticities, known as a "haptotropic shift," is a crucial mechanistic step in many catalytic cycles involving cyclopentadienyl (B1206354) complexes.

Electronic and Steric Influences of the Methoxy Substituent on Metal-Ligand Bonding

The methoxy (-OCH₃) group is a powerful modulator of the electronic and steric properties of the cyclopentadienyl ligand.

Steric Effects: The methoxy group introduces more steric bulk than a hydrogen atom on the unsubstituted Cp ring. While not as large as a t-butyl group, this steric hindrance can influence the coordination environment around the metal. It can affect the orientation of other ligands, influence the accessibility of the metal center for incoming substrates in catalysis, and potentially favor the formation of specific diastereomers in chiral complexes.

| Property | Unsubstituted Cp | 2-Methoxy-Cp | Influence of Methoxy Group |

|---|---|---|---|